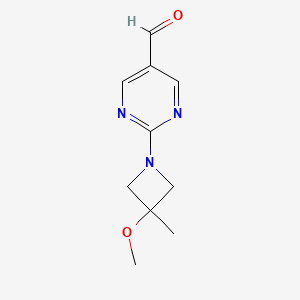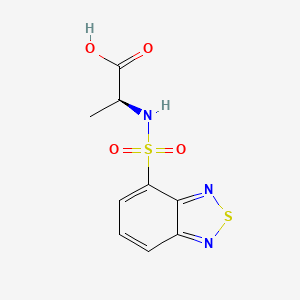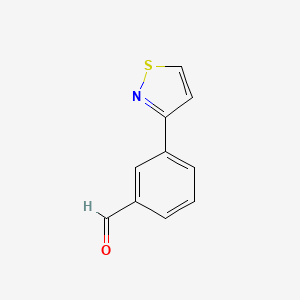
3-(1,2-Thiazol-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Thiazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiazole ring Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Thiazol-3-yl)benzaldehyde typically involves the condensation of 2-aminothiophenol with aromatic aldehydes under acidic or basic conditions. One common method is the Knoevenagel condensation, where 2-aminothiophenol reacts with benzaldehyde in the presence of a base such as piperidine in ethanol solvent . Another method involves the cyclization of thioamides with aldehydes or ketones .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1,2-Thiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: 3-(1,2-Thiazol-3-yl)benzoic acid.
Reduction: 3-(1,2-Thiazol-3-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,2-Thiazol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and sensors due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1,2-Thiazol-3-yl)benzaldehyde involves its interaction with various molecular targets. For instance, it can bind to DNA and proteins, leading to the inhibition of essential biological processes. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The aldehyde group can form covalent bonds with nucleophiles, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is used in similar applications.
Thiazole: A simpler structure without the benzaldehyde moiety, used in various chemical and biological studies.
Benzaldehyde: Lacks the thiazole ring but is widely used in organic synthesis and as a flavoring agent.
Uniqueness: 3-(1,2-Thiazol-3-yl)benzaldehyde is unique due to the presence of both the benzaldehyde and thiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C10H7NOS |
|---|---|
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
3-(1,2-thiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-7H |
InChI-Schlüssel |
DCODITKJAKTPNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NSC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




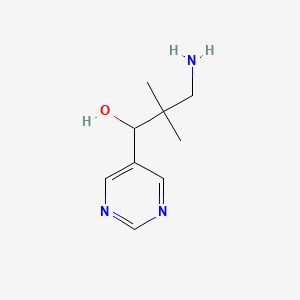
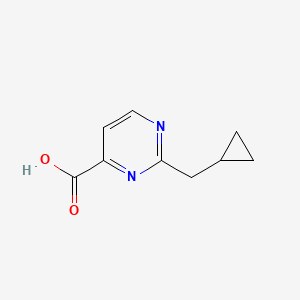
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
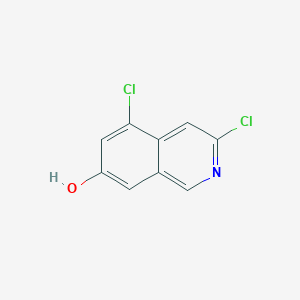
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)

